molecular formula C7H20Cl3N3 B1603733 N-(3-Aminopropyl)piperazine trihydrochloride CAS No. 52198-67-1

N-(3-Aminopropyl)piperazine trihydrochloride

Cat. No. B1603733
CAS RN: 52198-67-1
M. Wt: 252.6 g/mol
InChI Key: KGDFJVDYTJSSPC-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)piperazine trihydrochloride is a chemical compound that belongs to the piperazine family. It is commonly referred to as APPI and is widely used in scientific research. APPI has a unique chemical structure that makes it useful in various biochemical and physiological studies.

Scientific Research Applications

Antibacterial Activity

  • Preparation and Antibacterial Properties : The synthesis of bis-Schiff bases containing a piperazine ring has been explored, demonstrating significant antibacterial activity against bacteria like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2018).
  • Antibacterial Schiff Bases : N,N′-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, a Schiff base synthesized from 1,4-bis(3-aminopropyl)piperazine, has shown antibacterial efficacy against similar strains of bacteria (Xu et al., 2012).

Antimalarial Activity

  • Protein Disulfide Isomerase Inhibition : A study identified a series of 1,4-bis(3-aminopropyl)piperazine compounds displaying antiplasmodial activity. They were effective against various Plasmodium falciparum strains and led to the identification of a protein disulfide isomerase homologue as a potential target (Florenta et al., 2000).
  • N1-(7-chloro-4-quinolyl) Derivatives : Derivatives of 1,4-bis(3-aminopropyl)piperazine were synthesized and evaluated against a chloroquine-resistant strain of Plasmodium falciparum, revealing promising therapeutic potential (Ryckebusch et al., 2005).

Crystal Structure and Characterization

  • Crystallography of Bis-Schiff Bases : The crystal structure of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine was determined, which is crucial for understanding its interaction mechanisms and potential applications (Xu et al., 2012).

Anticancer Research

  • N,N′-Di(3-amino-dithiocarboxylic) Propionyl Piperazine : This compound was synthesized and demonstrated anticancer activity, highlighting its potential in medical treatments (Bao, 2001).

Other Applications

  • Cyclic Borinate Derivatives : Research into the synthesis of cyclic borinates using piperazine alcohols has been conducted, contributing to our understanding of new heterocyclic systems and their potential applications (Höpfl et al., 1998).
  • Novel Polynitrile Synthesis : A study on the synthesis of N,N,N′,N′-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, characterized its crystal structure and thermal behavior, indicating its stability and potential in various industrial applications (Xu et al., 2011).

Cardiotropic Activity

  • 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines : This compound displayed significant antiarrhythmic activity, suggesting its potential in cardiotropic applications (Mokrov et al., 2019).

properties

IUPAC Name

3-piperazin-1-ylpropan-1-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDFJVDYTJSSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615258
Record name 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)piperazine trihydrochloride

CAS RN

52198-67-1
Record name 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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